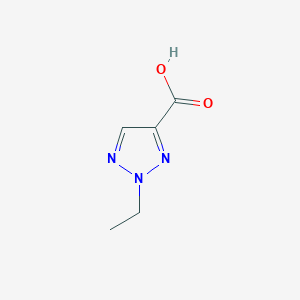
2-ethyl-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-2H-1,2,3-triazole-4-carboxylic acid is a compound with the molecular weight of 141.13 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, including 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid, has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The IUPAC name of this compound is 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid . Its InChI code is 1S/C5H7N3O2/c1-2-8-6-3-4(7-8)5(9)10/h3H,2H2,1H3,(H,9,10) .Chemical Reactions Analysis
The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, allows for the formation of these structures using a reliable, regioselective, and high-yielding process . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .Physical And Chemical Properties Analysis
2-ethyl-2H-1,2,3-triazole-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 141.13 .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activity
2-Ethyl-2H-1,2,3-triazole-4-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities . These compounds have shown significant inhibitory activity against various microbial strains and have demonstrated remarkable antioxidant properties compared to standard antioxidants .
Antitumor Activity Against Lung Cancer
Novel 1,2,3-triazole hybrids based on this compound have been identified with potent antitumor activity against non-small-cell lung cancer (NSCLC). Some derivatives exhibited promising abilities to induce apoptosis and trigger reactive oxygen species (ROS) generation in cancer cells .
Drug Discovery and Organic Synthesis
The triazole ring, including the 2-ethyl variant, is a common motif in drug candidates due to its unique properties and inert nature. It has been used in the synthesis of experimental drugs and approved medications, such as antiepileptic agents. The CuAAC reaction, a popular method for synthesizing triazoles, has been applied in drug discovery and organic synthesis .
Polymer Chemistry
In polymer chemistry, the triazole ring is utilized for its ability to mimic amide bonds, contributing to the development of polymers with specific properties. The CuAAC reaction is also employed in dendrimer and polymer synthesis, providing a versatile tool for creating a wide range of polymeric materials .
Supramolecular Chemistry
The triazole moiety plays a role in supramolecular chemistry, where it can be used to create complex structures through non-covalent interactions. Its ability to engage in hydrogen bonding makes it a valuable component in the design of supramolecular assemblies .
Bioconjugation
The triazole ring is significant in bioconjugation chemistry, where it is used to link biomolecules for various applications, including targeted drug delivery and the development of diagnostic tools. The CuAAC reaction is particularly useful for attaching triazole rings to biomolecules in a controlled and efficient manner .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Triazole derivatives have been known to exhibit inhibitory activity against enzymes like xanthine oxidase , which plays a crucial role in purine metabolism and is a target for gout treatment.
Mode of Action
Triazole derivatives, in general, are known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their activity.
Biochemical Pathways
Given the potential inhibitory activity against xanthine oxidase , it could be inferred that the compound may affect purine metabolism, leading to decreased production of uric acid.
Result of Action
Based on the potential inhibitory activity against xanthine oxidase , it could be inferred that the compound may lead to decreased production of uric acid at the molecular level, potentially alleviating symptoms of conditions like gout at the cellular level.
Propiedades
IUPAC Name |
2-ethyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-8-6-3-4(7-8)5(9)10/h3H,2H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUUHWYUKDPCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


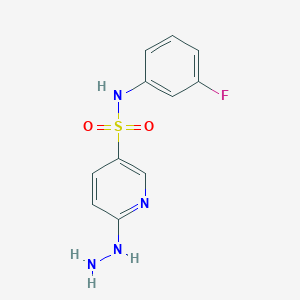
![4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide](/img/structure/B3005024.png)
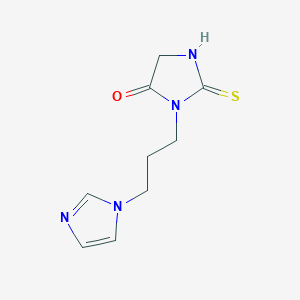
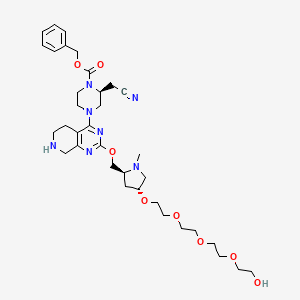
![2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3005028.png)
![2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3005030.png)
![5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B3005031.png)
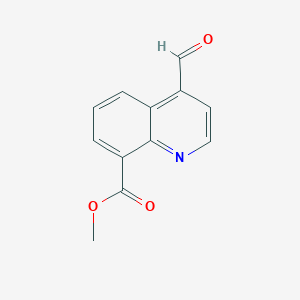

![Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005035.png)
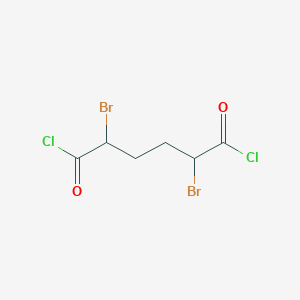
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3005037.png)
